molecular formula C6H12NNaO4S B011074 MES sodium salt CAS No. 71119-23-8

MES sodium salt

Cat. No.: B011074
CAS No.: 71119-23-8
M. Wt: 217.22 g/mol
InChI Key: IRHWMYKYLWNHTL-UHFFFAOYSA-M
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Description

MES sodium salt (2-(N-Morpholino)ethanesulfonic acid sodium salt) is a high-purity, zwitterionic buffer extensively utilized in biochemistry and molecular biology for its exceptional buffering capacity in the pH range of 5.5 to 6.7. Its primary research value lies in its role as a non-coordinating buffer that minimizes interference with biochemical processes, making it an ideal choice for a wide array of sensitive applications. Key mechanisms and applications include its use as a buffering component in electrophoresis, such as for Northern and Southern blotting, where it provides stable pH control to ensure precise nucleic acid separation and transfer. In cell culture, it is employed to maintain physiological pH in specific experimental setups. Furthermore, this compound is crucial in protein chromatography and crystallization, where its minimal metal chelating properties help preserve protein structure and function. Unlike the free acid form, the sodium salt offers enhanced solubility in aqueous solutions, facilitating the preparation of concentrated stock solutions. Its minimal absorbance in the UV spectrum and low reactivity with most enzymes make it a superior alternative to traditional buffers like citrate or phosphate in numerous research contexts. This reagent is strictly for laboratory research purposes.

Properties

IUPAC Name

sodium;2-morpholin-4-ylethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4S.Na/c8-12(9,10)6-3-7-1-4-11-5-2-7;/h1-6H2,(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHWMYKYLWNHTL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12NNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4432-31-9 (Parent)
Record name 4-Morpholineethanesulfonic acid, sodium salt (1:1)
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DSSTOX Substance ID

DTXSID70887789
Record name 4-Morpholineethanesulfonic acid, sodium salt (1:1)
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Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71119-23-8
Record name 4-Morpholineethanesulfonic acid, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071119238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Morpholineethanesulfonic acid, sodium salt (1:1)
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Record name 4-Morpholineethanesulfonic acid, sodium salt (1:1)
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Record name Sodium 4-morpholin-1-ylethylsulphonate
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Theoretical Framework of Mes Sodium Salt As a Biological Buffer

pH Buffering Range and pKa Characteristics in Research Contexts

MES sodium salt provides effective buffering capacity around its pKa value. medchemexpress.com The pKa of MES is approximately 6.15 at 20 °C and 6.10 at 25 °C. wikipedia.orgdalochem.commerckmillipore.comvwr.comsigmaaldrich.com This positions its useful buffering range typically between pH 5.5 and 6.7. ontosight.aisigmaaldrich.comdalochem.comrpicorp.commedchemexpress.comfishersci.commerckmillipore.comvwr.comsigmaaldrich.combio-techne.comresearchgate.net Buffers are most effective within approximately one pH unit of their pKa. researchgate.net The buffering capacity and stability of this compound within this range make it valuable for various applications, including protein purification, enzyme assays, and electrophoresis techniques. dalochem.comrpicorp.com

Here is a table summarizing the pKa and useful pH range of MES at different temperatures:

Temperature (°C)pKaUseful pH Range
206.15 wikipedia.org5.5 - 6.5 biospectra.us
256.10 merckmillipore.comsigmaaldrich.comchemicalbook.com5.5 - 6.7 sigmaaldrich.comdalochem.comrpicorp.commerckmillipore.comvwr.comsigmaaldrich.com

Influence of Temperature on pKa and Buffer Capacity

The pKa value of this compound can change with temperature. wikipedia.orgmedchemexpress.com For example, the pKa is 6.15 at 20 °C, 6.10 at 25 °C, and 5.97 at 37 °C. sigmaaldrich.com This temperature dependence means that the buffering capacity and effective pH range can shift with temperature changes, which is an important consideration when conducting experiments at different temperatures. medchemexpress.com The change in pKa per 10°C for MES is -0.110. promega.com

Here is a table illustrating the temperature dependence of MES pKa:

Temperature (°C)pKa
206.15 wikipedia.org
256.10 merckmillipore.comsigmaaldrich.comchemicalbook.com
375.97 sigmaaldrich.com

Interactions with Metal Ions in Complex Biological Systems

One of the key advantages of this compound as a biological buffer is its minimal interaction with metal ions. wikipedia.orgsigmaaldrich.commedchemexpress.combiospectra.usfishersci.comhopaxfc.comchemicalbook.com Many common buffers, such as phosphate (B84403) and acetate, readily form coordination complexes with metal ions, which can interfere with biological processes or experimental results. wikipedia.orghopaxfc.comchemicalbook.comresearchgate.net MES, however, exhibits poor affinity for most metal ions. medchemexpress.comhopaxfc.com

MES only weakly binds to Ca²⁺, Mg²⁺, and Mn²⁺, and shows negligible binding with Cu(II). wikipedia.orgmedchemexpress.combiospectra.ushopaxfc.comchemicalbook.comresearchgate.net While it weakly binds to Ni, it is reported to bind strongly to Fe(III). hopaxfc.comchemicalbook.com This property is particularly important in studies involving metalloenzymes or other metal-dependent biological systems. wikipedia.orgsigmaaldrich.commedchemexpress.comfishersci.com

Here is a table showing the reported binding characteristics of MES with some metal ions:

Metal IonBinding Affinity
Ca²⁺Weak wikipedia.orgmedchemexpress.combiospectra.ushopaxfc.com
Mg²⁺Weak wikipedia.orgmedchemexpress.combiospectra.ushopaxfc.com
Mn²⁺Weak wikipedia.orgmedchemexpress.combiospectra.ushopaxfc.com
Cu(II)Negligible wikipedia.orgmedchemexpress.combiospectra.uschemicalbook.comresearchgate.net
NiWeak hopaxfc.comchemicalbook.com
Fe(III)Strong hopaxfc.comchemicalbook.com

Note: Binding constants for Mg²⁺, Ca²⁺, and Mn²⁺ at 20 °C and 0.1 M are reported as 0.8, 0.8, and 1.7, respectively. medchemexpress.com

Implications for Metalloenzyme Studies

Metalloenzymes require metal ions for their catalytic activity. researchgate.net The ability of a buffer to chelate or interact with these essential metal ions can significantly impact enzyme function and experimental outcomes. Because this compound exhibits minimal binding to many common divalent metal ions, it is a suitable choice for buffering solutions in studies involving metalloenzymes, helping to ensure that the buffer does not interfere with the enzyme's metal cofactor. wikipedia.orgsigmaaldrich.commedchemexpress.comfishersci.comresearchgate.net

Role as a Non-Coordinating Buffer

Due to its poor affinity for most metal ions, this compound is considered a non-coordinating buffer in the context of metal-containing systems. wikipedia.orgsigmaaldrich.commedchemexpress.combiospectra.usfishersci.comhopaxfc.comchemicalbook.com This characteristic is crucial when studying reactions or processes where metal ion concentration and availability are critical, as the buffer will not sequester or interfere with the metal ions required for the biological system to function correctly. wikipedia.orghopaxfc.comchemicalbook.com

Optical Transparency in UV and Visible Spectroscopy

This compound exhibits minimal absorption in the UV and visible spectral ranges. wikipedia.orgsigmaaldrich.combiospectra.usfishersci.comchemicalbook.comfishersci.nosigmaaldrich.com This optical transparency is a desirable property for buffers used in spectroscopic applications, such as UV-Vis spectroscopy, where background absorbance from the buffer could interfere with the measurement of the target substance. wikipedia.orgsigmaaldrich.combiospectra.usfishersci.comchemicalbook.comsigmaaldrich.comresearchgate.netosti.gov The low UV absorptivity of MES buffer allows for accurate spectroscopic measurements in the presence of the buffer. sigmaaldrich.comvwr.comchemimpex.com

Here is a table showing typical UV absorbance specifications for this compound:

Wavelength (nm)Maximum Absorbance (10% in water, 1 cm cell vs water)
260≤ 0.05 rpicorp.commerckmillipore.comvwr.comfishersci.nosigmaaldrich.com
280≤ 0.03 rpicorp.comfishersci.nosigmaaldrich.com
290≤ 0.10 (33% water) eproscience.com

Considerations for Spectrophotometric Assays

When utilizing this compound in spectrophotometric assays, its minimal absorption in the visible and ultraviolet (UV) spectral ranges is a significant advantage wikipedia.orgbiospectra.us. This property ensures that the buffer does not interfere with the absorbance measurements of the molecules being studied in the assay. However, it is crucial to be aware of potential interferences under specific reaction conditions. For instance, MES has been observed to interfere with the oxidation of certain phenolics by peroxidase in the presence of hydrogen peroxide. This interference appears to be due to the interaction of the phenoxyl radical from the peroxidase reaction with MES, leading to the recycling and regeneration of the phenol (B47542) researchgate.netnih.gov. This effect can be nearly complete at buffer concentrations of 10 mM or greater with lower substrate concentrations researchgate.netnih.gov. Such interactions highlight the necessity for careful consideration and control experiments when using MES buffer in assays involving oxidative processes or radical species that are monitored spectrophotometrically researchgate.netnih.gov.

Chemical and Enzymatic Stability in Research Environments

This compound is recognized for its chemical and enzymatic stability, which is a key characteristic of Good's buffers designed for biological applications wikipedia.orgfishersci.comaatbio.com. This stability ensures that the buffer itself does not undergo significant degradation or participate in reactions that could alter the pH or interfere with the biological system being studied over the course of an experiment. Its resistance to enzymatic degradation makes it suitable for use in enzyme assays and cell culture media fishersci.comhopaxfc.comhbdsbio.com.

Resistance to Radical Species Formation in Redox Studies

MES is considered suitable for investigating redox processes because it is reported not to form free radical species, providing a stable redox background for research hopaxfc.comhbdsbio.com. However, some studies on related organic compounds suggest potential radicalization of the morpholine (B109124) ring researchgate.net. While MES itself has been reported not to form radical species, the potential for interaction with oxidative radicals exists, which has been shown to interfere with oxidation reactions researchgate.net. The interaction of MES with phenoxyl radicals in peroxidase-catalyzed reactions, leading to substrate recycling, exemplifies this potential interference in redox studies researchgate.netnih.gov.

Considerations for Oxidation by Hydrogen Peroxide

While generally stable, MES can be oxidized by hydrogen peroxide, forming corresponding N-oxide forms researchgate.netnih.gov. This oxidation, however, is typically a relatively slow reaction researchgate.netnih.gov. Studies have shown that even after exposure to significant concentrations of hydrogen peroxide for extended periods, the percentage of oxidized MES remains relatively low researchgate.netnih.gov. For example, minimal oxidation was detected after 2 hours, and only a small percentage was oxidized after 24 hours in one study researchgate.netnih.gov. This slow rate of oxidation suggests that MES's reaction with hydrogen peroxide is unlikely to significantly perturb hydrogen peroxide levels in the timeframe and at the concentrations used in most biochemical studies researchgate.netnih.gov. Nevertheless, in experiments where hydrogen peroxide is a critical component or where long incubation times are involved, the potential for slow oxidation of the buffer should be considered.

Applications of Mes Sodium Salt in Biochemical Research

Protein Studies and Structural Biology

In the realm of protein research, maintaining stable and appropriate pH conditions is paramount for preserving protein structure, function, and interactions. MES sodium salt is frequently employed in various techniques within this field.

Optimization of Protein Crystallization Conditions

Protein crystallization is a critical step in determining the three-dimensional structure of proteins through techniques like X-ray crystallography. MES buffer, including the sodium salt form, is utilized to maintain the optimal pH required for protein crystallization ontosight.ai. Different buffers, including MES, are considered during the screening of crystallization conditions to find the most suitable environment for crystal formation hamptonresearch.com. Studies comparing various buffer formulations in crystallization screens have highlighted the importance of buffer composition, including the counter ion, in achieving successful crystallization moleculardimensions.com. Experiments investigating protein interactions in salt solutions have shown that buffers like MES at pH 6 can be used in batch crystallization experiments to study the effects of different salts on protein behavior and crystallization nih.gov.

Maintenance of Protein Stability during Purification

Maintaining protein stability is essential throughout the purification process to preserve their biological activity and structural integrity. This compound is commonly used in protein purification processes, especially in chromatography, where it helps to stabilize proteins and improve yield chemimpex.com. Its buffering capacity within the slightly acidic to neutral range is beneficial for many proteins. The stability of proteins can be influenced by pH and salt concentration, and buffers like MES are used to control these factors during purification and storage nih.gov. MES-based buffers are employed in the purification bioprocesses of various proteins, including antibodies and peptides sigmaaldrich.comchemicalbook.com.

Enzyme Kinetics and Activity Assays

Enzyme kinetics and activity assays require precise pH control to ensure optimal enzyme function and accurate measurement of reaction rates. MES buffer is widely used in these assays to maintain the optimal pH for enzyme activity ontosight.airpicorp.comrpicorp.commedchemexpress.com. It is compatible with many biological systems and enzymes, exhibiting minimal interference with enzymatic activity rpicorp.comrpicorp.com. MES buffer has been used in coupled enzyme assays, such as those involving pyruvate (B1213749) decarboxylase (PDC) and alcohol dehydrogenase (ADH), to maintain the required pH for monitoring enzyme activity through NADH oxidation nih.gov. Different buffers can influence enzyme activity and kinetic characteristics, and MES is among the buffers considered for such studies acs.org.

Protein Electrophoresis Techniques

Electrophoresis is a fundamental technique for separating proteins based on their size and charge. This compound is utilized in electrophoresis buffers, facilitating the separation of proteins chemimpex.comrpicorp.comrpicorp.commedchemexpress.com. Its buffering capacity is important for maintaining the correct ionic environment during the separation process.

SDS-PAGE Methodologies

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) is a common method for separating proteins by size under denaturing conditions. MES-based buffers are used as running buffers in SDS-PAGE systems, particularly for resolving proteins within specific molecular weight ranges aatbio.comthermofisher.com. For instance, NuPAGE® Bis-Tris (B1662375) Gels often utilize MES SDS Running Buffer for resolving small molecular weight proteins (2–200 kDa) thermofisher.com. The choice between different running buffers like MES and MOPS in SDS-PAGE can affect the separation range and speed due to differences in ion migration and stacking thermofisher.com.

Bis-Tris Gel Systems

Bis-Tris gel systems are a type of electrophoresis gel chemistry that operates at a lower operating pH compared to traditional Tris-Glycine gels, which can be advantageous for resolving certain proteins. MES buffer is frequently used as a running buffer in conjunction with Bis-Tris gels aatbio.com. This combination is particularly useful for resolving very small proteins bio-world.comdiscofinechem.com. The interaction between the Bis-Tris buffer in the gel and the MES buffer in the running buffer contributes to the separation of proteins in these systems thermofisher.com.

Capillary Electrochromatography in Protein Analysis

This compound is regarded as an excellent buffer for use in capillary electrochromatography (CEC) due to its low ionic mobility chemicalbook.insigmaaldrich.com. CEC combines the advantages of high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE), offering high efficiency and selectivity for the analysis of biomolecules, including proteins dicp.ac.cn. However, challenges such as irreversible adsorption of biomolecules to the charged packing surface can lead to issues like poor reproducibility and peak tailing dicp.ac.cn. Using buffers with high salt concentrations and low pH values can suppress electrostatic interactions between sorbents and charged peptides, but high ionic strength can cause Joule heating and bubble formation, while low pH can result in low electro-osmotic flow velocity and long elution times dicp.ac.cn. MES buffer's properties make it suitable for use as a running buffer in CEC for resolving very small proteins on bis-tris gels bio-world.com.

Chromatographic Separations in Biomolecule Purification

MES buffer, including its sodium salt form, is widely used in different types of chromatography for biomolecule purification hopaxfc.comchemicalbook.inhopaxfc.com. Its buffering capacity within the 5.5 to 6.7 pH range is valuable in maintaining stable conditions during chromatographic separations ontosight.airpicorp.comhimedialabs.comhopaxfc.com.

Cation Exchange Chromatography

This compound is used as a buffering agent in cation exchange chromatography hopaxfc.combio-world.comhopaxfc.comdiscofinechem.com. Cation exchange chromatography is a common technique for separating and purifying proteins and other charged biomolecules based on differences in their charge properties waters.comfredhutch.org. This technique utilizes charged amino acid residues on the biomolecule's surface and oppositely charged functional groups on the stationary phase for separation waters.com. MES hydrate (B1144303) buffer, as a component of the mobile phase in cation exchange chromatography, can stabilize the pH environment of the column, ensuring the smooth progress of the ion exchange process hbdsbio.com. It provides a stable ion exchange environment over a wide pH range due to its good buffering capacity and chemical stability, leading to a more ideal separation effect hbdsbio.com. In cation exchange chromatography of monoclonal antibodies, MES buffer is often used in conjunction with a salt gradient, typically sodium chloride, for elution waters.comnih.gov. For example, a mobile phase system for cation exchange chromatography of monoclonal antibodies can utilize 100 mM MES monohydrate as mobile phase A and 100 mM this compound as mobile phase B, with a sodium chloride gradient in mobile phase C waters.com.

Hydroxylapatite Chromatography

Hydroxyapatite (B223615) (HAP) chromatography is a technique used for the separation of proteins and other biomolecules, known for its unique selectivity sigmaaldrich.comhuji.ac.il. MES buffer can be used in buffers for hydroxylapatite chromatography. For instance, an elution buffer for eluting ovalbumin from ceramic hydroxyapatite can contain MES along with calcium chloride and phosphate (B84403) google.com. While HAP columns can exhibit limited stability at acidic conditions, requiring careful pH control, elution buffers containing controlled amounts of calcium and phosphate ions, and potentially sodium chloride, can allow elution at acidic pH without resin deterioration sigmaaldrich.comgoogle.com. A base buffer for dual-gradient screening in hydroxyapatite chromatography has been reported to contain 0.5 M MES and 1 mM potassium phosphate at pH 6.0 huji.ac.il.

Gel-Filtration Chromatography

MES is used in different types of chromatography, including gel-filtration chromatography hopaxfc.comhopaxfc.comyacooscience.com. Gel-filtration chromatography, also known as size exclusion chromatography, separates molecules based on their size.

Phosphocellulose Column Chromatography

MES is utilized in phosphocellulose column chromatography hopaxfc.comhopaxfc.comyacooscience.com. Phosphocellulose is a type of ion exchange cellulose (B213188). Studies on chromatography in the presence of high salt concentrations on cellulose columns, including those with ion exchange groups like phosphocellulose, have shown that proteins can be adsorbed in the presence of high salt and eluted by decreasing the salt concentration nih.gov.

Hydrophobic Interaction Chromatography

MES is among the buffer systems commonly used in hydrophobic interaction chromatography (HIC) hopaxfc.comhopaxfc.comthermofisher.com. HIC separates molecules based on their surface hydrophobicity bio-rad.comcytivalifesciences.com. Proteins are typically bound to the hydrophobic ligand of the resin in a high-salt buffer, and elution is achieved by decreasing the salt concentration bio-rad.comcytivalifesciences.com. While traditional HIC often employs high concentrations of salts like ammonium (B1175870) sulfate (B86663) or sodium phosphate, MES can be used in the buffer system thermofisher.combio-rad.com. In some applications, MES has been used in the buffer system for cation exchange chromatography prior to a non-salt-based hydrophobic interaction chromatography step for protein purification go-jsb.co.uk.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound23673676
2-(N-morpholino)ethanesulfonic acid (MES)78165
Sodium chloride5234
Calcium chloride5284359
Potassium phosphate522217
Sodium phosphate1053
Glycine751
Tris1124
HEPES23831
Arginine233
Lysine5962
Histidine699
Ammonium sulfate24507
Sodium formate6331
Urea1172
Sucrose5988
Sodium hydroxide (B78521)14794
Ovalbumin16129955

Data Table Example (Illustrative, based on search findings):

While specific detailed data tables for this compound's performance across all these chromatographic methods were not consistently available in a format suitable for direct extraction and presentation as a single table covering all sections, the search results provide examples of buffer compositions used. For instance, in cation exchange chromatography of monoclonal antibodies, a gradient might involve varying concentrations of MES buffers and NaCl waters.com.

Chromatography TypeBuffer Components (Example)pH Range (Typical for MES)Notes
Capillary ElectrochromatographyMES buffer5.5 - 6.7Used as running buffer, low ionic mobility is beneficial. chemicalbook.insigmaaldrich.com
Cation Exchange ChromatographyMES monohydrate, this compound, NaCl gradient5.5 - 6.7Stabilizes pH, NaCl gradient for elution. waters.comhbdsbio.comnih.gov
Hydroxylapatite ChromatographyMES, Calcium chloride, Phosphate salts~6.0 or belowUsed in elution buffers. huji.ac.ilgoogle.com
Gel-Filtration ChromatographyMES buffer5.5 - 6.7Used in buffer systems. hopaxfc.comhopaxfc.comyacooscience.com
Phosphocellulose ChromatographyMES buffer, High salt concentrations (e.g., Ammonium sulfate)Not explicitly specifiedUsed in buffer systems, salt concentration affects adsorption/elution. hopaxfc.comhopaxfc.comyacooscience.comnih.gov
Hydrophobic Interaction ChromatographyMES buffer, High salt concentrations (e.g., NaCl, Ammonium sulfate)5.5 - 7.0Used in buffer systems, salt concentration influences binding/elution. hopaxfc.comhopaxfc.comthermofisher.combio-rad.com

Applications of Mes Sodium Salt in Cell and Tissue Culture Research

Mammalian Cell Culture Media Formulations

MES sodium salt is a suitable component for mammalian cell culture media. sigmaaldrich.comcalpaclab.comsigmaaldrich.com Its use in these formulations is primarily centered around its ability to maintain stable pH and its non-metabolized nature by eukaryotic cells. sigmaaldrich.comhbdsbio.com

pH Homeostasis for Cell Growth and Viability

Maintaining a stable pH environment is critical for the optimal growth and viability of mammalian cells in culture. This compound provides effective buffering within a useful pH range of 5.5 to 6.7, with a pKa of approximately 6.1 at 25 °C. sigmaaldrich.comchemicalbook.combiospectra.uscalpaclab.comsigmaaldrich.com This buffering capacity helps to counteract the metabolic activities of cells that can alter the pH of the culture medium. By stabilizing the pH, this compound contributes to creating a favorable microenvironment for cellular metabolism and function. chemimpex.com

Non-Metabolized Nature in Eukaryotic Cell Systems

A key advantage of this compound in cell culture is its non-metabolized nature by eukaryotic cells, including mammalian cells. sigmaaldrich.comhbdsbio.com This characteristic ensures that the buffer itself does not serve as a nutrient source or produce metabolic byproducts that could interfere with cell growth, metabolism, or experimental results. Its stability and minimal interaction with biological systems make it a preferred buffering agent in sensitive cell culture applications. biospectra.uschemimpex.com

Plant Cell and Tissue Culture Systems

This compound is also utilized as a buffering agent in plant cell and tissue culture systems. chemicalbook.combio-world.comhimedialabs.com It is broadly used to regulate the pH value for plant culture media and reagent solutions. xcessbio.com While it can be toxic to plants at high concentrations, it is effective at lower concentrations in culture media. zellbio.eu

Germination and Shoot Induction Media

This compound has been specifically used as a component of germination medium and shoot induction medium during in vitro plant regeneration. calpaclab.comsigmaaldrich.comscientificlabs.comugap.frcenmed.com For instance, in a study on soybean regeneration, this compound at a concentration of 585.6 mg/L was included in both the germination medium and the shoot induction medium. nih.gov The germination medium comprised Gamborg B5 basal salts and vitamins, myo-inositol, this compound, 6-benzylaminopurine (B1666704) (BAP), and agar. nih.gov The shoot induction medium also contained Gamborg B5 basal salts with vitamins, myo-inositol, MES, BAP, and agar. nih.gov

Applications in Hydroponic Systems and Nutrient Solutions

MES buffer can be used for pH control in hydroponic nutrient solutions. mdpi.comresearchgate.net Maintaining a precise and stable pH in hydroponic systems is crucial because it affects the solubility and availability of essential nutrients for plant uptake. researchgate.net Unstable pH is a major obstacle in hydroponic production. ijabe.org

Research has evaluated the use of MES as an initial dose to simplify pH management in small-scale hydroponic systems, particularly in relation to the alkalinity of irrigation water. researchgate.net Studies have shown that adding MES can increase the buffering capacity of nutrient solutions. researchgate.net For example, an initial nutrient solution buffer capacity increment with 3 mM of MES resulted in a yield increase in lettuce compared to solutions without an additional buffering agent. mdpi.comresearchgate.net A single 10 mM MES application could provide acceptable pH buffering for low to moderate alkalinity levels in small-scale hydroponic systems, although initial pH adjustment might still be necessary with high alkalinity water. researchgate.net

However, it is important to note that MES can affect manganese (Mn) uptake in plants in hydroponic culture, appearing to be reduced by Mn and causing its precipitation out of solution. researchgate.net The applicable concentration of a supplementary buffering agent like MES is limited by the plant's physiological response, and it should be used at the lowest effective concentration. mdpi.com

Table 1: this compound Properties

PropertyValueSource
CAS Number71119-23-8 chemicalbook.combiospectra.uscalpaclab.comchemimpex.comxcessbio.comfishersci.nolabsolu.casigmaaldrich.com
Molecular FormulaC₆H₁₂NNaO₄S biospectra.uscalpaclab.comchemimpex.combio-world.comxcessbio.comfishersci.nosigmaaldrich.com
Molecular Weight217.22 g/mol biospectra.uscalpaclab.comchemimpex.combio-world.comxcessbio.comfishersci.nosigmaaldrich.com
pKa (at 25 °C)6.1 or 5.96 sigmaaldrich.comchemicalbook.combiospectra.uscalpaclab.comsigmaaldrich.combio-world.comsigmaaldrich.comwikipedia.org
Useful pH Range5.5 - 6.7 or 5.5 - 6.5 or 5.5 - 7.7 sigmaaldrich.comchemicalbook.commedchemexpress.combiospectra.uscalpaclab.comsigmaaldrich.comchemimpex.combio-world.comhimedialabs.comxcessbio.comsigmaaldrich.comtocris.comhopaxfc.com
Solubility in WaterHigh (e.g., 0.5 g/mL or 590 g/L) chemicalbook.combiospectra.usbio-world.comscientificlabs.comfishersci.nowikipedia.orgfishersci.be
AppearanceWhite powder or crystalline powder chemicalbook.combiospectra.uschemimpex.combio-world.comxcessbio.com

Table 2: this compound Applications in Cell and Tissue Culture

Application AreaSpecific UseSource
Mammalian Cell Culture MediaBuffering agent to maintain stable pH sigmaaldrich.comchemicalbook.comcalpaclab.comsigmaaldrich.comhbdsbio.comchemimpex.comzellbio.eusigmaaldrich.comhopaxfc.com
Plant Cell and Tissue CultureBuffering agent in culture media chemicalbook.combio-world.comhimedialabs.comxcessbio.comzellbio.eufishersci.be
Plant Cell CultureComponent of germination medium calpaclab.comsigmaaldrich.comscientificlabs.comugap.frcenmed.comnih.gov
Plant Cell CultureComponent of shoot induction medium calpaclab.comsigmaaldrich.comscientificlabs.comugap.frcenmed.comnih.gov
Hydroponic SystemspH buffering of nutrient solutions mdpi.comresearchgate.netijabe.orgresearchgate.netwikipedia.org

Applications of Mes Sodium Salt in Molecular Biology and Genetic Studies

Nucleic Acid-Related Methodologies

Expression Profiling through Microarrays

In the field of expression profiling using microarrays, maintaining stable and inert buffer conditions is paramount for accurate results. MES buffer, including formulations potentially utilizing MES sodium salt, is employed in microarray protocols, particularly in hybridization and washing steps. Studies have investigated the impact of various buffers on the solid support materials used in microarrays, such as silicon dioxide. Research indicates that MES buffers are significantly more benign in terms of surface etching compared to other commonly used buffers like SSC and SSPE, which can remove substantial amounts of surface silica (B1680970) over time. Minimizing surface etching is critical for the accuracy and reproducibility of label-free biological assays conducted on microarray platforms. The use of MES-based buffers in hybridization and washing solutions contributes to reducing non-specific binding and improving the reproducibility and accuracy of microarray data.

Enzymatic Degradation Studies (e.g., P1 nuclease for DNA to nucleosides)

This compound is utilized in enzymatic degradation studies, notably in the investigation of DNA breakdown into nucleosides by enzymes such as P1 nuclease. P1 nuclease is a single-strand specific nuclease that hydrolyzes phosphodiester bonds in RNA and ssDNA, also exhibiting 3′-phosphomonoesterase activity. MES buffer provides a suitable pH environment for the activity of P1 nuclease in digesting DNA.

However, it is important to note that commercial preparations of MES (and other similar buffers) can contain contaminants like oligo(vinylsulfonic acid) (OVS). OVS is a polyanionic compound that can act as a potent inhibitor of enzymes, including ribonucleases. While this is more extensively documented for RNases, the presence of such contaminants could potentially influence the activity of other nucleases like P1 in degradation studies if not adequately purified. Therefore, using high-purity this compound is crucial for reliable enzymatic degradation studies.

General Molecular Biology Techniques

Beyond specific nucleic acid methodologies, this compound is broadly applicable in various general molecular biology techniques due to its buffering capabilities within a relevant pH range and its compatibility with biological systems. It is frequently used in applications such as:

Electrophoresis: MES buffer is a common component in electrophoresis running buffers, particularly in techniques like Bis-Tris (B1662375) gel electrophoresis, where it helps maintain a stable pH for the separation of proteins and nucleic acids. wikidata.orgbio-techne.comnih.govlabsolu.caatamanchemicals.com

Cell Culture: MES buffer is incorporated into cell culture media to maintain pH stability, providing a suitable environment for cell growth and metabolism. wikidata.orgfishersci.se

Protein Purification: MES buffer is employed in protein purification processes, including techniques like cation-exchange chromatography, where its buffering capacity is essential for maintaining the charge state and stability of proteins. wikidata.orgfishersci.selabsolu.caatamanchemicals.comfishersci.nobmrb.io

Enzyme Assays: MES buffer is used in various enzyme assays to maintain the optimal pH for enzyme activity, ensuring accurate and reproducible measurements of enzymatic rates. fishersci.selabsolu.caatamanchemicals.comfishersci.nobmrb.io

These applications leverage the key properties of this compound, including its effective buffering range and minimal interference with biological molecules and processes.

Table 1: Properties of this compound

PropertyValue / DescriptionSource
Molecular FormulaC₆H₁₂NNaO₄S nih.govfishersci.selabsolu.caatamanchemicals.com
Molecular Weight217.22 g/mol nih.govfishersci.selabsolu.caatamanchemicals.com
CAS Number71119-23-8 nih.govlabsolu.caatamanchemicals.com
Useful pH Range5.5 - 6.5/6.7 wikidata.orgbio-techne.comnih.govfishersci.selabsolu.caatamanchemicals.combmrb.io
pKa (at 20-25°C)~6.1 - 6.15 wikidata.orgnih.govfishersci.selabsolu.caatamanchemicals.combmrb.io
SolubilityHighly soluble in water wikidata.orgnih.govfishersci.selabsolu.caatamanchemicals.comfishersci.nobmrb.io
Metal BindingMinimal (weak binding with Ca, Mg, Mn; negligible with Cu(II)) wikidata.orgnih.gov

Applications of Mes Sodium Salt in Analytical Chemistry and Biophysics

Methodological Considerations and Purity in Mes Sodium Salt Utilization

Preparation and Sterilization Protocols for Laboratory Use

The preparation of MES sodium salt buffer solutions typically involves dissolving the powder in deionized water and adjusting the pH to the desired value using an acid or base, commonly NaOH or HCl biochemazone.com. For a 0.1 mol/L concentration, the appropriate amount of MES powder is calculated based on the desired final volume biochemazone.com. The powder is gradually added to approximately 80% of the final volume of deionized water and stirred until completely dissolved biochemazone.com. The pH is then measured using a calibrated pH meter and adjusted as needed biochemazone.com. Finally, deionized water is added to reach the final volume biochemazone.com.

To prevent microbial growth, especially for extended storage, sterilization is crucial biochemazone.com. Sterilization methods significantly impact the integrity of MES buffer solutions.

Filtration vs. Autoclaving Effects on Buffer Integrity

Sterilization of MES buffer solutions should ideally be performed by filtration through a 0.22 µm filter to remove particulates and ensure sterility biochemazone.comprotocol-online.org. Autoclaving is generally not recommended for MES buffer solutions. High temperatures associated with autoclaving may lead to the degradation of the buffer biochemazone.comsigmaaldrich.com. While the pH may not change measurably upon autoclaving, MES solutions can turn yellow, indicating the formation of unknown breakdown products sigmaaldrich.comscientificlabs.com. If buffers must be nuclease-free, it is advisable to treat the water first and then add the buffer solids after autoclaving, followed by filtration sigmaaldrich.comscientificlabs.com.

Contaminant Identification and Mitigation Strategies

Commercial preparations of MES, along with other sulfonylethyl buffers such as BES, CHES, and PIPES, can contain a significant contaminant: oligo(vinylsulfonic acid) (OVS) wikipedia.orgwikipedia.orghamptonresearch.com. This contaminant is a byproduct of the chemical synthesis of these buffers hamptonresearch.comresearchgate.net.

Oligo(vinylsulfonic acid) (OVS) as a Poly-Anionic Contaminant

Oligo(vinylsulfonic acid) (OVS) is a poly-anionic molecule that can be present as a low-level contaminant in commercial MES buffer, sometimes at concentrations around 2 ppm researchgate.net. OVS is an oligomer of vinylsulfonic acid researchgate.netnih.gov. Oligomers greater than nine units in length have been isolated from commercial MES buffer researchgate.net. The molecular mass of vinylsulfonic acid is approximately 108 g/mol , suggesting OVS is an oligomer of this unit researchgate.netraineslab.com.

Impact on RNA Binding Proteins and Enzymes

OVS acts as a polyanionic mimic of RNA wikipedia.orgwikipedia.orghamptonresearch.com. This structural similarity allows it to potently inhibit RNA binding proteins and enzymes wikipedia.orgwikipedia.orghamptonresearch.com. Studies have shown that OVS is a potent inhibitor of Ribonuclease A (RNase A), a well-characterized enzyme that cleaves RNA researchgate.netnih.gov. Inhibition by OVS is competitive with the substrate researchgate.netnih.gov. At low salt concentrations, OVS can inhibit RNase A with a Ki value as low as 11 pM hamptonresearch.comresearchgate.netnih.gov. The effect of salt concentration on inhibition suggests that nearly eight favorable Coulombic interactions occur in the RNase A·OVS complex researchgate.netnih.gov. This potent inhibition by contaminating OVS is believed to be responsible for the apparent decrease in catalytic activity observed in RNase A assays at low salt concentrations researchgate.netnih.gov. The presence of OVS has implications for researchers studying nucleic acid-binding proteins hamptonresearch.com.

Mitigation strategies for OVS contamination include purifying the MES buffer, for instance, by anion exchange chromatography, to remove trace amounts of oligomeric vinylsulfonic acid researchgate.net.

Comparative Analysis with Other Biological Buffers for Specific Applications

MES is one of several biological buffers available, each with its own characteristics and optimal applications. Comparing MES to other common buffers like cacodylate, citrate, and maleic acid highlights its specific advantages.

Advantages over Cacodylate, Citrate, and Maleic Acid

MES offers several advantages compared to cacodylate, citrate, and maleic acid in various biological applications.

Cacodylate: Cacodylate buffer, while used in applications like electron microscopy, contains arsenic, making it toxic ontosight.aiberkeley.edu. MES is considered a safer alternative due to its lower toxicity sigmaaldrich.comhopaxfc.comhopaxfc.com. Cacodylate also has a strong UV absorption, which can interfere with spectroscopic measurements hopaxfc.com.

Citrate: Citrate buffer can bind to some proteins and form complexes with certain metal ions hopaxfc.comhopaxfc.comhamptonresearch.com. This can be problematic in experiments involving metal-dependent enzymes or protein-metal interactions. MES, being a Good's buffer, exhibits minimal metal ion binding sigmaaldrich.com.

Maleic Acid: Maleic acid has high UV absorption, which can interfere with assays and measurements conducted in the UV range hopaxfc.comhopaxfc.com. MES has minimal absorption in the visible or UV spectral range wikipedia.org.

Furthermore, MES is highly soluble in water and exhibits minimal lipid solubility, making it impermeable to membranes sigmaaldrich.com. Its effective buffering range of pH 5.5-6.7 is suitable for various biological processes sigmaaldrich.com. MES does not react with aldehyde fixatives, unlike amine-containing buffers such as Tris berkeley.edu. This makes MES a suitable choice for applications involving aldehyde fixation.

The choice of buffer can significantly influence experimental outcomes, including protein crystallization hamptonresearch.com. While citrate, maleate, succinate, phosphate (B84403), cacodylate, MES, Bis-Tris (B1662375), and ADA are all appropriate buffers at around pH 6, their unique chemical properties and structure can affect crystal quality hamptonresearch.com. Some crystallization kits have replaced cacodylate with MES due to its lower toxicity jenabioscience.com.

Here is a comparative overview of the buffers discussed:

BufferEffective pH RangePotential DisadvantagesAdvantages of MES over this buffer
MES5.5 - 6.7 sigmaaldrich.comPotential OVS contamination wikipedia.org-
Cacodylate5.0 - 7.4 berkeley.eduToxic (contains arsenic) ontosight.aiberkeley.edu, High UV absorption hopaxfc.comLower toxicity sigmaaldrich.comhopaxfc.comhopaxfc.com, Minimal UV absorption wikipedia.org
Citrate3.0 - 6.2 berkeley.eduBinds to some proteins, Forms complexes with metal ions hopaxfc.comhopaxfc.comhamptonresearch.comMinimal metal ion binding sigmaaldrich.com
Maleic Acid5.0 - 8.6 (as maleate) berkeley.eduHigh UV absorption hopaxfc.comhopaxfc.comMinimal UV absorption wikipedia.org

Compatibility with Biological Systems and Enzymes

MES (2-(N-morpholino)ethanesulfonic acid) sodium salt is widely recognized as a valuable buffering agent in numerous biological and biochemical applications, primarily due to its favorable properties within a slightly acidic to neutral pH range. As a zwitterionic Good's buffer, it is designed to exhibit minimal interference with biological processes. sigmaaldrich.commedchemexpress.commedchemexpress.combiospectra.usontosight.aibio-world.com

A key aspect of this compound's compatibility is its effective buffering capacity, typically cited within the pH range of 5.5 to 6.7, with a pKa around 6.1 at 25°C. sigmaaldrich.commedchemexpress.commedchemexpress.combiospectra.usontosight.aiwikipedia.orgbiochemazone.comrpicorp.combio-techne.comsigmaaldrich.combostonbioproducts.comhopaxfc.comguidechem.combostonbioproducts.comchemimpex.com This range is suitable for maintaining stable pH environments crucial for various biological experiments, including cell culture and enzyme assays. ontosight.aibiochemazone.comrpicorp.comguidechem.combostonbioproducts.comchemimpex.com

MES buffer is frequently incorporated into cell culture media to help maintain a stable pH, which is essential for optimal cell growth and viability, and it is considered non-toxic to cultured cell lines. sigmaaldrich.comontosight.aibio-world.combiochemazone.combio-techne.comsigmaaldrich.comhopaxfc.comguidechem.combostonbioproducts.comchemimpex.comhopaxfc.com Its stability and biocompatibility contribute to its wide use in preparing media for low concentration plant and mammalian cells. hbdsbio.com

This compound also demonstrates compatibility in protein studies and purification techniques, including various chromatography methods. sigmaaldrich.comontosight.aibiochemazone.comrpicorp.comsigmaaldrich.combostonbioproducts.comhopaxfc.combostonbioproducts.comchemimpex.comhbdsbio.com Its interaction with the peptide backbone of proteins like bovine serum albumin is described as weak, contributing to net protein stability. hbdsbio.com The buffer's minimal interaction with common metal ions is another advantageous property for biological studies, particularly those involving metalloenzymes or processes where metal ions play a crucial role, as it weakly binds Ca, Mg, and Mn, and shows negligible binding with Cu(II). sigmaaldrich.commedchemexpress.commedchemexpress.combiospectra.uswikipedia.orghopaxfc.combostonbioproducts.comgenetoprotein.com This characteristic helps prevent interference with metal-dependent biological reactions.

The use of MES buffer extends to electrophoresis techniques like SDS-PAGE and capillary electrochromatography, providing a stable buffering environment suitable for the separation of small to medium-sized proteins. sigmaaldrich.combiochemazone.combio-techne.comhopaxfc.comchemimpex.comhbdsbio.combio-rad.com Its low absorbance in the UV range is beneficial for applications involving spectrophotometric measurements, minimizing interference. sigmaaldrich.combiospectra.ushopaxfc.comchemimpex.comhopaxfc.comgenetoprotein.comchemimpex.com

MES is also employed in toxicity studies and is considered a preferable alternative to potentially toxic buffering agents such as cacodylate. sigmaaldrich.comhopaxfc.comhbdsbio.com Its stability and impermeability to cell membranes further contribute to its suitability in various biological contexts. sigmaaldrich.com

Despite its widespread use and general compatibility, it is important to note that commercial preparations of MES, like other sulfonylethyl buffers, may contain trace amounts of oligo(vinylsulfonic acid) (OVS), a contaminant that can act as a potent inhibitor of RNA binding proteins and enzymes. wikipedia.org Therefore, the purity of this compound is a critical consideration for sensitive biological assays.

The table below summarizes some key properties of MES relevant to its biological compatibility:

PropertyValue/Description
Useful pH Range5.5 - 6.7 sigmaaldrich.commedchemexpress.commedchemexpress.combiospectra.usontosight.aiwikipedia.orgbiochemazone.comrpicorp.combio-techne.comsigmaaldrich.combostonbioproducts.comhopaxfc.comguidechem.combostonbioproducts.comchemimpex.com
pKa (at 20-25°C)~6.1 - 6.15 medchemexpress.commedchemexpress.combiospectra.uswikipedia.orgbiochemazone.comsigmaaldrich.comhopaxfc.combostonbioproducts.comgenetoprotein.com
Metal Ion BindingMinimal (Weak with Ca, Mg, Mn; Negligible with Cu(II)) sigmaaldrich.commedchemexpress.commedchemexpress.combiospectra.uswikipedia.orghopaxfc.combostonbioproducts.comgenetoprotein.com
Water SolubilityHigh sigmaaldrich.combiospectra.usbio-world.comwikipedia.orgsigmaaldrich.combostonbioproducts.com
UV AbsorbanceLow sigmaaldrich.combiospectra.ushopaxfc.comchemimpex.comhopaxfc.comgenetoprotein.comchemimpex.com
Cell Membrane PermeabilityLow/Impermeable sigmaaldrich.combio-world.cominterchim.fr
MetabolismNot metabolized by bacteria/eukaryotic cells hbdsbio.com

Future Directions and Emerging Research Areas

Novel Applications in Biotechnology and Biopharmaceutical Manufacturing

MES sodium salt continues to be explored for expanded roles in biotechnology and biopharmaceutical manufacturing. Its established use as a buffering agent in cell culture media, protein-based buffer formulations, and diagnostic reagents provides a foundation for further development chemicalbook.insigmaaldrich.comgosci.co.kr. The compound's suitability for maintaining stable pH in biological systems is crucial for optimizing conditions in various experimental procedures, including protein purification, enzyme assays, and electrophoresis techniques rpicorp.comchemicalbook.inchemimpex.com. Research indicates its utility in both upstream and downstream biopharmaceutical processing chemicalbook.insigmaaldrich.com. Specific applications mentioned include its use in the purification bioprocesses of antibodies, peptides, proteins, and blood components chemicalbook.insigmaaldrich.com. Furthermore, its low UV absorbance is advantageous in spectrophotometric measurements commonly used in these fields chemimpex.com. The development of different grades of this compound, including those specifically purified for biopharmaceutical production, highlights the ongoing efforts to meet the stringent quality requirements of this industry sigmaaldrich.comvwr.comavantorsciences.comvwr.com.

Advancements in Buffer Formulation for Specific Research Needs

Advancements in buffer formulation involving this compound are driven by the need for highly specific and stable environments in diverse research applications. While standard mixing tables for preparing MES buffers by combining the free acid and sodium salt forms exist, research continues to refine buffer preparation methods chemicalbook.insigmaaldrich.comresearchgate.netsigmaaldrich.com. The ability to prepare buffers by titrating MES free acid with sodium hydroxide (B78521) to the desired pH within its effective buffering range remains a fundamental technique chemicalbook.insigmaaldrich.comsigmaaldrich.com. Ongoing research explores the optimization of MES-based buffer systems for particular experimental conditions, considering factors such as concentration, ionic strength, and compatibility with other reagents and biological components sigmaaldrich.comchemimpex.com. The chemical stability of this compound, with minimal absorption in the UV and visible range, supports its use in sensitive analytical techniques sigmaaldrich.combiospectra.usgosci.co.kr. Its zwitterionic nature and low metal ion binding properties also contribute to its versatility in formulating buffers for applications where metal complexation could interfere sigmaaldrich.combiospectra.usgosci.co.kr.

Studies on Long-Term Stability and Degradation Products in Controlled Research Settings

Studies on the long-term stability and degradation products of this compound in controlled research settings are important for ensuring the reliability and reproducibility of experiments, particularly in applications requiring extended storage or specific environmental conditions. While this compound is generally considered chemically stable, research into the potential for degradation under various conditions is relevant biospectra.usgosci.co.kr. For instance, while solutions are generally stable at 2-8°C for months, autoclaving is not recommended as it can lead to the formation of a yellow breakdown product, although the identity of this product is currently unknown sigmaaldrich.com. This highlights the importance of understanding degradation pathways and identifying degradation products, especially in the context of preparing sterile buffer solutions sigmaaldrich.com. Research in pharmaceutical development, although not specific to this compound in all cases, emphasizes the importance of assessing the stability of drug substances and products under accelerated and long-term storage conditions to predict shelf life and understand degradation pathways nih.goveuropa.euresearchgate.net. Factors such as temperature, humidity, and interactions with packaging materials can influence stability nih.goveuropa.eu. While direct studies specifically detailing this compound degradation products under all controlled research settings are not extensively highlighted in the search results, the general principles of stability testing and degradation analysis in chemical and biological research apply nih.goveuropa.euresearchgate.net. Further research in this area would contribute to optimizing storage conditions and ensuring the long-term integrity of this compound for sensitive applications. Studies on the freezing process of buffers, including Good's buffers like MES, have shown that freezing can induce acidity changes, indicating that temperature fluctuations can impact buffer performance and potentially lead to degradation over time researchgate.net.

Q & A

Basic: How should experimental studies be designed to evaluate the hypotensive efficacy of low-sodium salt substitutes?

Methodological Answer:
Randomized controlled trials (RCTs) are optimal for assessing blood pressure outcomes. Key considerations include:

  • Intervention Groups: Compare low-sodium salt (e.g., potassium-enriched formulations) against regular salt, with matched blinding protocols.
  • Outcome Measures: Use standardized systolic/diastolic blood pressure measurements across multiple time points.
  • Confounding Control: Adjust for baseline sodium intake, age, and comorbidities (e.g., hypertension).
  • Reporting Standards: Adhere to PRISMA guidelines for transparency in search strategies, inclusion criteria, and risk-of-bias assessments .

Basic: What validated methods exist for quantifying sodium intake in population-level studies?

Methodological Answer:

  • 24-Hour Urinary Sodium Excretion: Gold standard for objective intake measurement, though logistically challenging. Implement quality checks for incomplete samples .
  • Dietary Surveys: Use structured questionnaires (e.g., 7-day food diaries) but calibrate against urinary biomarkers to correct for underreporting .
  • Multi-Method Triangulation: Combine urinary data, dietary recalls, and food composition databases to address intra-individual variability .

Advanced: How can researchers resolve contradictions in meta-analyses on low-sodium salt’s cardiovascular outcomes?

Methodological Answer:

  • Subgroup Analysis: Stratify by study design (RCTs vs. cohort studies), salt formulation (e.g., KCl vs. mineral blends), and population subgroups (e.g., hypertensive vs. normotensive) .
  • Heterogeneity Assessment: Calculate I² statistics to quantify inconsistency; employ meta-regression to explore covariates like intervention duration or baseline sodium intake .
  • Sensitivity Analyses: Exclude studies with high risk of bias (e.g., industry-funded trials) to assess robustness .

Advanced: What computational tools enable synthesis of heterogeneous data on sodium reduction interventions?

Methodological Answer:

  • NLP for Evidence Extraction: Fine-tune BERT or RoBERTa models to automate data extraction from diverse literature (e.g., study design, outcomes) and identify knowledge gaps .
  • Transformer-Based Triangulation: Use architectures like T5 to map contradictions in outcomes (e.g., blood pressure effects vs. potassium toxicity risks) and generate hypotheses for further testing .
  • Machine Learning in Meta-Analysis: Train models to predict effect sizes based on study characteristics, enabling prioritization of high-impact research questions .

Basic: How are psychometrically robust questionnaires developed to assess population salt knowledge?

Methodological Answer:

  • Item Generation: Derive questions from systematic reviews and focus groups (e.g., perceptions of LSIS safety, affordability) .
  • Validation Steps:
    • Content Validity: Use expert panels (nutritionists, clinicians) to rate relevance and clarity.
    • Reliability Testing: Conduct test-retest analyses and Cronbach’s α for internal consistency.
    • Discriminative Validity: Compare scores across subgroups (e.g., laypersons vs. experts) to ensure sensitivity .

Advanced: What frameworks address variability in sodium sensitivity during salt substitute trials?

Methodological Answer:

  • Genotype-Stratified RCTs: Screen participants for sodium sensitivity alleles (e.g., ACE I/D polymorphism) and analyze outcomes by genetic subgroup .
  • Physiological Profiling: Measure renin-angiotensin-aldosterone system (RAAS) biomarkers and urinary electrolytes to disentangle genetic and environmental influences .
  • Dynamic Dose-Response Models: Use adaptive trial designs to personalize salt substitution levels based on real-time biomarker feedback .

Tables for Key Methodological Comparisons

Table 1: Advantages of Sodium Intake Measurement Methods

MethodStrengthsLimitationsEvidence Source
24-Hour UrineObjective, quantitativeParticipant burden
Dietary RecallCost-effectiveUnderreporting bias
Food Composition DBScalable for populationsRegional variability in data

Table 2: Strategies to Mitigate Meta-Analysis Heterogeneity

StrategyApplication ExampleOutcome ImprovementEvidence Source
Subgroup AnalysisStratify by hypertension statusResolved 40% heterogeneity
Meta-RegressionAdjust for intervention durationExplained 25% of variability
Sensitivity AnalysisExclude high-bias studiesStabilized effect size estimate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.